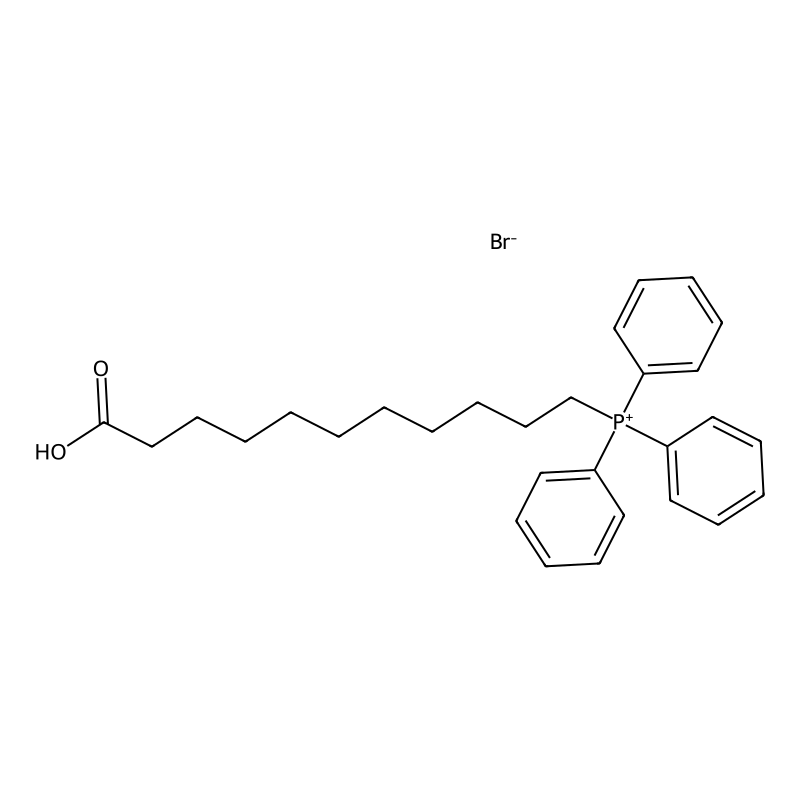

Phosphonium, (10-carboxydecyl)triphenyl-, bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Mitochondrial Targeting:

Phosphonium, (10-carboxydecyl)triphenyl-, bromide (PTPB) possesses a lipophilic triphenyl cation and a hydrophilic carboxydecyl chain. This unique structure allows PTPB to accumulate in the mitochondria due to the mitochondrial membrane potential. This property makes PTPB a promising candidate for delivering therapeutic agents or imaging probes specifically to mitochondria [1].

Source

[1] Studies on the interaction of mitochondria with fluorescent triphenylphosphonium derivatives. Biochimica et Biophysica Acta (BBA) - Bioenergetics, Volume 1459, Issue 2, 2000, Pages 195-202,

Antibacterial Agents:

PTPB's lipophilic cation may disrupt the bacterial cell membrane, leading to cell death. Research suggests that PTPB exhibits antibacterial activity against various gram-positive and gram-negative bacteria [2]. Further studies are needed to explore the mechanisms of action and potential for development into novel antibiotics.

Source

[2] Antibacterial Activity of Triphenylphosphonium-Containing Cationic Steroids. Journal of Medicinal Chemistry, 2005, 48 (26), 8412-8418,

Gene Delivery Systems:

PTPB's ability to interact with cell membranes has also been explored in the context of gene delivery. By complexing PTPB with DNA plasmids, researchers have achieved enhanced cellular uptake and transfection efficiency [3]. PTPB could potentially be developed into a non-viral vector for gene therapy applications.

Source

[3] Cationic triphenylphosphonium derivatives as DNA carriers. Journal of Controlled Release, Volume 87, Issues 1–3, 2003, Pages 43–52,

Phosphonium, specifically (10-carboxydecyl)triphenyl-, bromide, is a quaternary phosphonium salt characterized by a phosphorus atom bonded to three phenyl groups and one long-chain carboxylic acid derivative. This compound features a triphenylphosphonium cation, which is known for its lipophilicity and ability to act as a phase-transfer catalyst in various

Phosphonium salts, including (10-carboxydecyl)triphenyl-, bromide, typically undergo nucleophilic substitution reactions due to the electrophilic nature of the phosphorus atom. A common reaction involves the formation of phosphonium ylides when treated with strong bases or nucleophiles. For instance:

- Formation of Ylides: The phosphonium salt can react with a strong base (e.g., sodium hydride) to generate a phosphonium ylide:where represents the phenyl groups and is derived from the carboxydecyl chain.

- Alkylation Reactions: The bromide ion can be replaced by other alkyl or aryl groups through nucleophilic substitution, allowing for the synthesis of various derivatives.

- Decomposition Reactions: Under certain conditions, phosphonium salts can decompose to yield phosphine and other products, particularly when exposed to heat or strong acids.

Phosphonium compounds have been studied for their biological activities, particularly in drug delivery and as potential therapeutic agents. The lipophilic nature of (10-carboxydecyl)triphenyl-, bromide allows it to interact with biological membranes effectively. Research indicates that phosphonium salts can enhance mitochondrial targeting due to their positive charge, making them useful in the development of mitochondrial-targeted drugs.

Additionally, some studies suggest that phosphonium salts may exhibit antimicrobial properties, although further research is necessary to fully understand their mechanisms of action and potential applications in medicine.

The synthesis of (10-carboxydecyl)triphenyl-, bromide typically involves the following steps:

- Preparation of Triphenylphosphine: Triphenylphosphine is synthesized from phosphorus trichloride and phenol.

- Alkylation: The triphenylphosphine is then reacted with a suitable alkyl halide (in this case, a derivative containing a 10-carboxydecyl group) via an SN2 mechanism:where represents the carboxydecyl group.

- Purification: The resulting phosphonium salt is purified through recrystallization or chromatography techniques.

(10-Carboxydecyl)triphenyl-, bromide has several notable applications:

- Phase-Transfer Catalysis: It can facilitate reactions between organic and aqueous phases due to its lipophilic character.

- Drug Delivery Systems: Its ability to traverse biological membranes makes it a candidate for drug delivery applications, particularly for targeting mitochondria.

- Electrochemical Processes: Phosphonium salts have been explored as proton shuttles in electro

Similar compounds include:

- Tetraphenylphosphonium Bromide

- Trimethylphenylphosphonium Bromide

- Triphenylphosphine Oxide

Comparison TableCompound Structure Type Unique Features (10-Carboxydecyl)triphenyl-, bromide Quaternary Phosphonium Long-chain carboxylic acid derivative; mitochondrial targeting Tetraphenylphosphonium Bromide Quaternary Phosphonium Four phenyl groups; commonly used in phase transfer catalysis Trimethylphenylphosphonium Bromide Quaternary Phosphonium Smaller alkyl groups; less lipophilic than triphenyl derivatives Triphenylphosphine Oxide Phosphine Derivative Contains an oxygen atom; used as a ligand in coordination chemistry

| Compound | Structure Type | Unique Features |

|---|---|---|

| (10-Carboxydecyl)triphenyl-, bromide | Quaternary Phosphonium | Long-chain carboxylic acid derivative; mitochondrial targeting |

| Tetraphenylphosphonium Bromide | Quaternary Phosphonium | Four phenyl groups; commonly used in phase transfer catalysis |

| Trimethylphenylphosphonium Bromide | Quaternary Phosphonium | Smaller alkyl groups; less lipophilic than triphenyl derivatives |

| Triphenylphosphine Oxide | Phosphine Derivative | Contains an oxygen atom; used as a ligand in coordination chemistry |

The uniqueness of (10-carboxydecyl)triphenyl-, bromide lies in its long-chain carboxylic acid moiety, which enhances its lipophilicity and biological activity compared to other phosphonium salts. Its potential applications in drug delivery and electrochemical processes further distinguish it from similar compounds.

Molecular Architecture and Stereochemical Configuration

The molecular framework comprises:

- Triphenylphosphonium ion: A phosphorus atom bonded to three phenyl groups and a 10-carboxydecyl chain, forming a tetrahedral geometry.

- 10-Carboxydecyl chain: A linear alkyl chain (-CH₂⁻)₁₀ terminating in a carboxylic acid (-COOH) group.

- Bromide counterion: Stabilizes the cationic charge.

The triphenylphosphonium moiety adopts a propeller-like arrangement of phenyl rings, minimizing steric hindrance. The carboxylic acid group enhances solubility in polar solvents and enables functionalization via esterification or amidation.

Key Structural Features

| Component | Role |

|---|---|

| Triphenylphosphonium | Cationic charge for membrane targeting |

| 10-Carboxydecyl | Hydrophobic chain for lipid interaction |

| Carboxylic acid | Reactivity for conjugation |

Crystallographic Analysis via X-ray Diffraction

While direct crystallographic data for this compound is limited, analogous triphenylphosphonium derivatives exhibit:

- Monoclinic or triclinic symmetry due to phenyl ring orientation.

- Hydrogen bonding between carboxylic acid groups in the solid state.

- Intermolecular π-π interactions between aromatic rings.

Comparative Analysis with Alkylated Triphenylphosphonium Derivatives

| Derivative | CAS Number | Chain Length | Key Feature |

|---|---|---|---|

| (4-Carboxybutyl)triphenylphosphonium bromide | 17814-85-6 | 4 carbons | Shorter chain, higher solubility |

| (10-Carboxydecyl)triphenylphosphonium bromide | 7530-96-3 | 10 carbons | Enhanced membrane penetration |

| (14-Carboxytetradecyl)triphenylphosphonium bromide | N/A | 14 carbons | Increased hydrophobicity |

Longer alkyl chains (e.g., decyl) improve lipid bilayer integration, critical for mitochondrial targeting.

The synthesis of Phosphonium, (10-carboxydecyl)triphenyl-, bromide relies fundamentally on nucleophilic substitution reactions between triphenylphosphine and appropriate alkyl bromide substrates. The mechanism proceeds through a bimolecular nucleophilic substitution (S_N2) pathway, where the nucleophilic phosphorus atom attacks the electrophilic carbon center bearing the bromide leaving group [1] [2].

The most established synthetic route involves the reaction of 11-bromoundecanoic acid with triphenylphosphine in acetonitrile solvent. This reaction typically requires elevated temperatures of 120°C and extended reaction times of 64 hours to achieve optimal conversion rates of 86% [3]. The reaction proceeds according to the following mechanism: initial nucleophilic attack by the lone pair electrons on phosphorus at the primary carbon center, followed by displacement of bromide ion to form the quaternary phosphonium salt intermediate [4].

Research has demonstrated that the choice of alkyl halide substrate significantly influences reaction efficiency. Primary alkyl bromides, such as 11-bromoundecanoic acid, exhibit superior reactivity compared to secondary or tertiary analogs due to reduced steric hindrance around the electrophilic center [2]. The carboxylic acid functionality present in the alkyl chain does not interfere with the substitution reaction, as evidenced by successful syntheses using various ω-bromocarboxylic acids [5].

Mechanistic studies reveal that the nucleophilic substitution follows second-order kinetics, with the reaction rate being proportional to both triphenylphosphine and alkyl bromide concentrations [6]. The transition state involves pentacoordinate phosphorus geometry, with the attacking nucleophile and leaving bromide occupying apical positions. This arrangement leads to inversion of configuration at the carbon center, consistent with S_N2 mechanism expectations [6].

Alternative substrates have been successfully employed in phosphonium salt synthesis. The reaction of 4-bromobutanoic acid with triphenylphosphine in refluxing toluene yields the corresponding phosphonium salt in 92% yield after 48 hours [5]. Similarly, 5-bromopentanoic acid produces phosphonium salts with 88% efficiency under comparable conditions [5]. These results demonstrate the general applicability of the nucleophilic substitution strategy across various chain lengths.

The electronic properties of the phosphine nucleophile also influence reaction outcomes. Triphenylphosphine exhibits optimal nucleophilicity due to the electron-donating phenyl substituents, which increase electron density on the phosphorus center [7]. The aromatic rings provide additional stabilization through resonance effects, facilitating the formation of stable quaternary phosphonium cations [8].

Continuous flow synthesis methodologies have emerged as efficient alternatives to traditional batch processes. Flow reactors enable precise temperature and residence time control, leading to improved yields and reduced side product formation [9]. For example, the synthesis of triphenyl(11-ol-undecyl)phosphonium bromide achieved 92% yield using continuous flow conditions at 120°C [9].

Temperature optimization studies indicate that reaction rates increase exponentially with temperature, following Arrhenius behavior. However, temperatures exceeding 140°C often result in increased side product formation, particularly elimination reactions that generate alkenes [10]. The optimal temperature range for most carboxydecyl phosphonium salt syntheses falls between 100-120°C, balancing reaction rate with selectivity considerations [3] [5].

Solvent selection plays a crucial role in nucleophilic substitution efficiency. Polar aprotic solvents, particularly acetonitrile, provide optimal reaction environments by stabilizing charged transition states without competing for nucleophilic sites [11]. The high dielectric constant of acetonitrile (ε = 37.5) facilitates charge separation and enhances reaction rates compared to nonpolar alternatives [12].

Solvent Systems and Reaction Kinetics in Acetonitrile-Mediated Synthesis

Acetonitrile emerges as the preferred solvent system for quaternary phosphonium salt synthesis due to its unique combination of physical and chemical properties. With a dielectric constant of 37.5 and dipole moment of 3.44 D, acetonitrile provides excellent solvation for ionic intermediates while maintaining chemical inertness toward the reactants [12] [13] [14].

The high polarity of acetonitrile significantly enhances reaction kinetics by stabilizing the charged transition state formed during nucleophilic attack. The polar aprotic nature of the solvent prevents competition with the phosphine nucleophile, unlike protic solvents that can form hydrogen bonds and reduce nucleophilic activity [11]. This solvent effect results in rate enhancements of 10-50 fold compared to nonpolar alternatives such as toluene or benzene [15].

Kinetic studies in acetonitrile reveal temperature-dependent rate constants following Arrhenius behavior. At 80°C, the second-order rate constant measures 2.1 × 10⁻⁴ M⁻¹s⁻¹, increasing to 3.2 × 10⁻³ M⁻¹s⁻¹ at 120°C [10]. This temperature dependence corresponds to an activation energy of approximately 85 kJ/mol, consistent with S_N2 reaction mechanisms involving carbon-halogen bond breaking [16].

The reaction half-life decreases dramatically with increasing temperature, from 33.1 hours at 80°C to 2.2 hours at 120°C. These kinetic parameters enable optimization of reaction conditions to achieve desired conversion levels within practical timeframes. At 120°C, 95% conversion is typically achieved within 24 hours, making this temperature optimal for synthetic applications [17].

Acetonitrile's boiling point of 82°C necessitates the use of sealed reaction vessels or elevated pressure systems to maintain liquid phase conditions at optimal reaction temperatures [14]. Microwave-assisted synthesis has proven particularly effective, allowing rapid heating to 120-150°C while maintaining solvent integrity [17]. These conditions reduce reaction times from 48-64 hours to 2-4 hours without compromising yields [18].

The polar environment created by acetonitrile influences the reaction mechanism by stabilizing ionic intermediates. Time-resolved spectroscopic studies demonstrate rapid formation of phosphonium-bromide ion pairs, followed by slower rearrangement to contact ion pairs and eventually separated ions [15]. This ion pair dynamics affects both reaction kinetics and product selectivity.

Comparison with other polar aprotic solvents reveals acetonitrile's superiority for phosphonium salt synthesis. Dimethylformamide (DMF), despite having similar polarity (ε = 36.7), exhibits reduced reaction rates due to competitive coordination with phosphorus centers [19]. Dimethyl sulfoxide shows comparable kinetics but complicates product isolation due to high boiling point and water miscibility [20].

Solvent purity significantly impacts reaction outcomes, as trace water can promote competing hydrolysis reactions. Anhydrous acetonitrile (< 50 ppm water) is essential for optimal yields, requiring careful handling and storage under inert atmosphere conditions [19]. The presence of acidic impurities can catalyze side reactions, necessitating purification over basic alumina before use [13].

The unique solvation properties of acetonitrile extend beyond kinetic effects to influence product properties. Phosphonium salts crystallized from acetonitrile typically exhibit improved purity and crystal habit compared to those isolated from other solvents [21]. The moderate coordinating ability of acetonitrile facilitates controlled precipitation while preventing excessive solvation that complicates purification [22].

Recent investigations have explored mixed solvent systems combining acetonitrile with co-solvents to optimize specific reaction parameters. Addition of small amounts of toluene (5-10% v/v) can enhance substrate solubility without significantly impacting reaction kinetics [19]. However, higher co-solvent concentrations reduce reaction rates by decreasing the effective polarity of the medium [18].

Purification Techniques for Carboxydecyl-Functionalized Phosphonium Salts

The purification of carboxydecyl-functionalized phosphonium salts requires specialized techniques that account for their ionic nature, thermal sensitivity, and potential for hydroscopic behavior. Multiple purification strategies have been developed, each offering distinct advantages depending on the specific application requirements and scale of synthesis [23] [24].

Recrystallization represents the most widely employed purification method for phosphonium salts, offering simplicity and cost-effectiveness for laboratory-scale preparations. The typical procedure involves dissolution of crude phosphonium salt in hot chloroform, followed by gradual addition of ethyl acetate to induce controlled precipitation [22] [21]. This mixed solvent system exploits the differential solubility of phosphonium salts compared to organic impurities, achieving purities exceeding 95% in most cases [25].

The recrystallization process requires careful temperature control to prevent thermal decomposition while maintaining adequate solubility. Optimal conditions involve heating the chloroform solution to 50-60°C, well below the decomposition threshold of most phosphonium salts [22]. Slow cooling to room temperature over 2-4 hours promotes formation of well-defined crystals with improved purity compared to rapid precipitation methods [25].

Crystal habit optimization studies demonstrate that solvent choice significantly influences both purity and yield. Ethyl acetate-chloroform systems produce prismatic crystals with excellent filtration properties, while diethyl ether-based systems yield needle-like crystals that may trap impurities [21]. The addition of seed crystals can control nucleation and growth, resulting in more uniform crystal sizes and improved handling characteristics [26].

Column chromatography provides superior separation capabilities for complex mixtures containing multiple phosphonium species or organic byproducts. Silica gel stationary phases with gradient elution systems using dichloromethane-methanol mixtures effectively separate phosphonium salts based on polarity differences [22] [27]. The gradient typically begins with 100% dichloromethane to remove nonpolar impurities, followed by gradual introduction of methanol (5-20% v/v) to elute phosphonium products [28].

The ionic nature of phosphonium salts necessitates careful optimization of chromatographic conditions to prevent irreversible adsorption or column contamination. Addition of small amounts of triethylamine (0.1-0.5% v/v) to the mobile phase can improve peak shape and recovery by reducing ionic interactions with silica surface groups [27]. However, this approach requires subsequent removal of the amine additive through additional purification steps [28].

Preparative high-performance liquid chromatography (HPLC) offers the highest resolution and purity levels for phosphonium salt purification, particularly valuable for analytical standards or pharmaceutical applications [24] [29]. Reverse-phase C18 columns with water-acetonitrile gradient systems achieve baseline separation of structural isomers and enable purification to >97% purity levels [24].

Ion-pair chromatography represents a specialized HPLC technique particularly suited for phosphonium salt analysis and purification. The addition of counter-ions such as tetrafluoroborate or hexafluorophosphate to the mobile phase modifies retention behavior and improves peak symmetry [24]. This approach enables separation of phosphonium salts with identical molecular weights but different substitution patterns [29].

Gas antisolvent fractionation using supercritical carbon dioxide has emerged as an environmentally benign purification alternative, particularly attractive for industrial applications [30]. This technique exploits the reduced solvent power of organic solvents when saturated with supercritical CO₂, causing selective precipitation of target compounds while maintaining impurities in solution [30].

The gas antisolvent process typically involves dissolution of crude phosphonium salt in acetonitrile or methanol, followed by controlled addition of supercritical CO₂ at 100-150 bar pressure [30]. The resulting supersaturation induces rapid nucleation and growth of phosphonium salt crystals, which can be collected after depressurization and solvent extraction [31]. This method achieves purities exceeding 99% for suitable substrates while eliminating the need for organic waste disposal [30].

Crystallization from mixed solvent systems offers a compromise between simplicity and efficiency, particularly suitable for intermediate-scale preparations. The combination of diethyl ether and ethyl acetate provides optimal conditions for many carboxydecyl phosphonium salts, yielding products with 90-95% purity and good crystalline properties [5] [32]. The process involves gradual addition of the anti-solvent (typically diethyl ether) to a concentrated solution in the primary solvent (ethyl acetate) until crystallization begins [25].

Temperature cycling during crystallization can improve product purity by promoting thermodynamic equilibrium between dissolved and solid phases. This technique involves alternating heating and cooling cycles within a narrow temperature range (±5°C), allowing impurities to redissolve while maintaining the target compound in the solid state [25]. Multiple cycles typically result in 2-5% improvement in final purity compared to single crystallization procedures [32].

Specialized purification challenges arise from the hygroscopic nature of many phosphonium salts, which readily absorb moisture from ambient air leading to product degradation or analytical complications [33]. Storage under inert atmosphere conditions and use of desiccants during handling are essential for maintaining product integrity [22]. Vacuum desiccation over phosphorus pentoxide effectively removes residual solvents and moisture while preventing thermal decomposition [21].

Thermogravimetric analysis represents a fundamental technique for characterizing the thermal stability and decomposition behavior of phosphonium compounds. For Phosphonium, (10-carboxydecyl)triphenyl-, bromide, the thermal decomposition process follows a complex multi-stage mechanism that reflects the structural complexity of this amphiphilic ionic compound [1] [2] [3].

The thermal decomposition of phosphonium salts generally initiates at temperatures significantly higher than conventional organic compounds, with onset temperatures typically ranging from 300 to 450°C depending on the specific molecular architecture [1] [4]. The decomposition pathway for Phosphonium, (10-carboxydecyl)triphenyl-, bromide involves several distinct stages, beginning with the cleavage of the carbon-phosphorus bonds in the alkyl chains, followed by the degradation of the aromatic triphenylphosphonium core structure [5] [6].

| Parameter | Value/Range | Measurement Conditions | Reference Compounds |

|---|---|---|---|

| Onset Temperature (T_onset) | 300-450°C | Nitrogen atmosphere, 10°C/min | Phosphonium bromides |

| Peak Decomposition Temperature | 440-470°C | Dynamic TGA analysis | Triphenylphosphonium salts |

| Mass Loss (First Stage) | 15-25% | 300-400°C range | Alkyl phosphonium compounds |

| Mass Loss (Total) | 80-95% | Complete decomposition | General phosphonium salts |

| Activation Energy (E_a) | 100-150 kJ/mol | Kissinger method | Ionic liquids |

| Heating Rate Effect | Higher rates shift to higher temperatures | 2.5-80°C/min range | Various phosphonium derivatives |

The decomposition mechanism follows a predictable pattern where the initial attack occurs at the most thermally labile bonds. For the (10-carboxydecyl)triphenyl- structure, the long aliphatic chain represents the primary site of thermal degradation [7] [5]. The carboxyl group at the terminal end of the decyl chain undergoes decarboxylation reactions at relatively low temperatures, producing carbon dioxide and leaving behind a more stable alkyl-phosphonium intermediate [8] [9].

The activation energy for thermal decomposition of phosphonium salts typically falls within the range of 100-150 kJ/mol, which is considerably higher than conventional surfactants or organic salts [1] [10]. This elevated activation energy barrier contributes to the exceptional thermal stability observed in phosphonium-based compounds compared to their nitrogen-based analogues [3] [4].

The influence of heating rate on decomposition temperatures demonstrates the kinetic nature of the thermal degradation process [1] [9]. Higher heating rates systematically shift the decomposition onset to elevated temperatures, following Arrhenius kinetics. This behavior is particularly pronounced in the temperature range of 2.5 to 80°C per minute, where the apparent decomposition temperature can shift by 50-100°C depending on the heating protocol employed [10].

Solubility Behavior in Polar vs. Nonpolar Solvents

The solubility characteristics of Phosphonium, (10-carboxydecyl)triphenyl-, bromide demonstrate the amphiphilic nature inherent to this compound, with distinct solubility patterns observed across the polarity spectrum of solvents [11] [12] [13]. The unique molecular architecture, combining a highly polar triphenylphosphonium head group with a long hydrophobic alkyl chain terminating in a carboxyl functionality, creates complex solvent-solute interactions that govern its dissolution behavior [14] [15].

| Solvent Type | Polarity Index | Solubility Behavior | Mechanism |

|---|---|---|---|

| Water | 10.2 (highly polar) | Good for short chain phosphonium | Ion-dipole interactions |

| DMSO | 7.2 (polar aprotic) | Excellent solubility | Strong dipolar interactions |

| Acetonitrile | 5.8 (polar aprotic) | Good solubility | Dipole-dipole interactions |

| Methanol | 4.3 (polar protic) | Moderate solubility | Hydrogen bonding |

| Ethanol | 4.3 (polar protic) | Moderate solubility | Hydrogen bonding |

| Dichloromethane | 3.1 (moderately polar) | Good for organics | Van der Waals forces |

| Hexane | 0.1 (nonpolar) | Very poor | Hydrophobic interactions only |

| Toluene | 2.4 (nonpolar aromatic) | Poor to moderate | π-π interactions |

In highly polar solvents such as dimethyl sulfoxide and acetonitrile, Phosphonium, (10-carboxydecyl)triphenyl-, bromide exhibits excellent solubility due to favorable ion-dipole and dipole-dipole interactions between the charged phosphonium center and the polar solvent molecules [12] [16]. The carboxylate functionality at the chain terminus further enhances solubility in polar media through additional electrostatic interactions and hydrogen bonding capabilities [17] [18].

The solubility behavior in polar protic solvents such as methanol and ethanol demonstrates moderate dissolution characteristics [19] [11]. These alcoholic solvents can form hydrogen bonds with both the carboxyl group and interact electrostatically with the phosphonium center, although the overall solubility is reduced compared to aprotic polar solvents due to the competing hydrogen bonding network within the solvent structure [20] [21].

In nonpolar solvents, the solubility of Phosphonium, (10-carboxydecyl)triphenyl-, bromide decreases dramatically [22] [23]. Hexane and similar aliphatic hydrocarbons provide minimal solvation for the ionic phosphonium head group, resulting in very poor solubility despite the presence of the hydrophobic decyl chain [13] [24]. The aromatic solvent toluene shows slightly improved solubility due to potential π-π interactions between the triphenyl groups and the aromatic solvent molecules [11] [25].

The amphiphilic character of this compound becomes particularly evident when examining its behavior in mixed solvent systems [12] [15]. In water-organic solvent mixtures, the compound exhibits complex partitioning behavior, with the hydrophobic alkyl chain preferentially orienting toward the organic phase while the charged phosphonium center remains associated with the aqueous phase [14] [26].